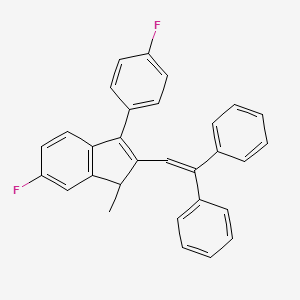
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple aromatic rings and fluorine atoms, which contribute to its distinct chemical properties.
准备方法
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene typically involves several steps. One common method is the Knoevenagel condensation reaction, which is used to form the core structure of the compound. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production.
化学反应分析
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to the discovery of new medications. Its ability to interact with specific molecular targets in the body is of particular interest.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be used in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism by which 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins in the body. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
相似化合物的比较
When compared to similar compounds, 2-(2,2-Diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene stands out due to its unique combination of aromatic rings and fluorine atoms. Similar compounds include:
1-(4-Fluorophenyl)-2,2-diphenylethene: This compound shares a similar core structure but lacks the additional fluorine and methyl groups.
2,2,2-Trifluoroacetophenone: While this compound also contains fluorine atoms, its structure and chemical properties differ significantly.
属性
CAS 编号 |
919789-12-1 |
|---|---|
分子式 |
C30H22F2 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethenyl)-6-fluoro-3-(4-fluorophenyl)-1-methyl-1H-indene |
InChI |
InChI=1S/C30H22F2/c1-20-27-18-25(32)16-17-26(27)30(23-12-14-24(31)15-13-23)28(20)19-29(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-20H,1H3 |
InChI 键 |
BTSVDWIXBCDTIO-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


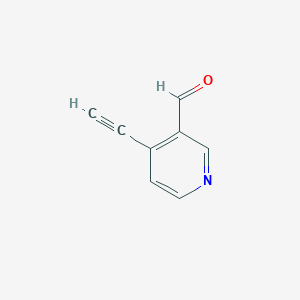
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)

![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
![1-Butyl-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium chloride](/img/structure/B14175638.png)
![N-(2,4-Difluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14175649.png)
![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
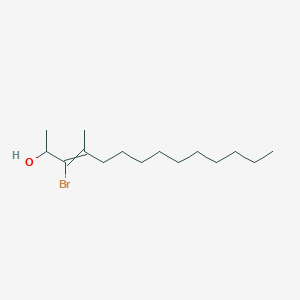
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
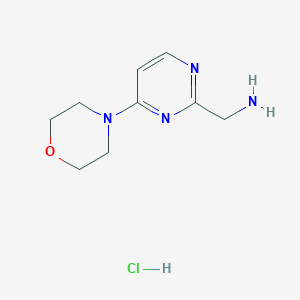
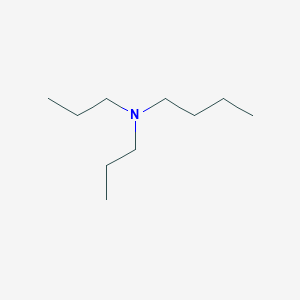
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
